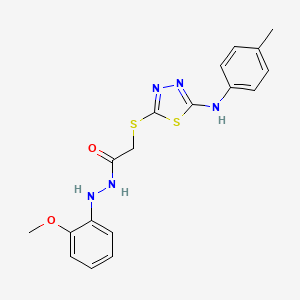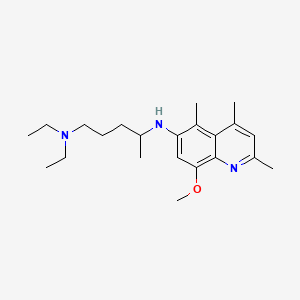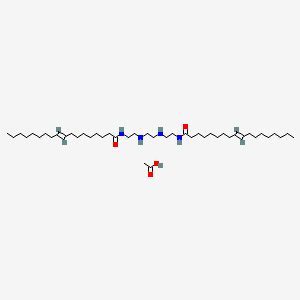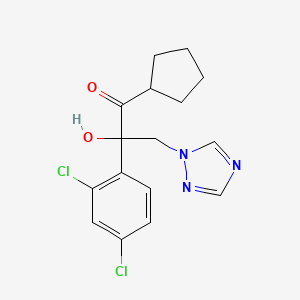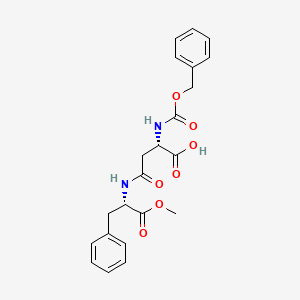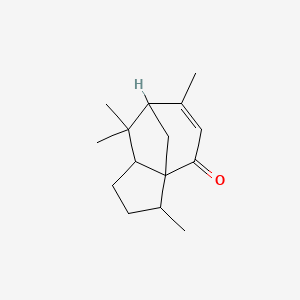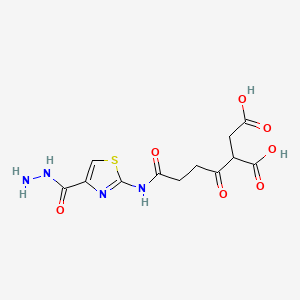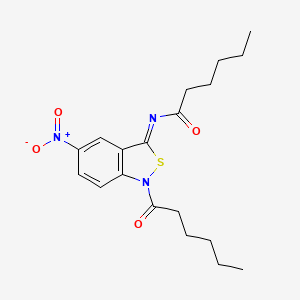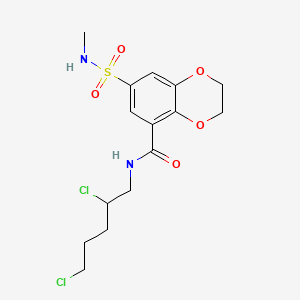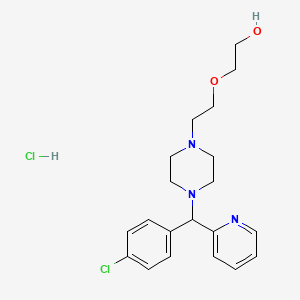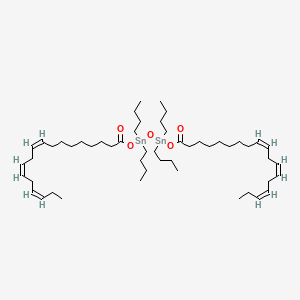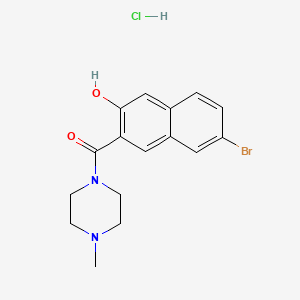
2-Diacetoxyiodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diacetoxyiodobenzoate is a hypervalent iodine compound known for its utility in organic synthesis. It is characterized by the presence of an iodine atom in a +III oxidation state, bonded to two acetoxy groups and a benzoate moiety. This compound is valued for its strong oxidizing properties and its ability to facilitate various organic transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Diacetoxyiodobenzoate can be synthesized through several methods. One common approach involves the reaction of iodobenzene with a mixture of acetic acid and peracetic acid. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{I} + \text{CH}_3\text{CO}_3\text{H} + \text{CH}_3\text{CO}_2\text{H} \rightarrow \text{C}_6\text{H}_5\text{I(O}_2\text{CCH}_3\text{)}_2 + \text{H}_2\text{O} ]
Another method involves the use of iodosobenzene and glacial acetic acid: [ \text{C}_6\text{H}_5\text{IO} + 2 \text{CH}_3\text{CO}_2\text{H} \rightarrow \text{C}_6\text{H}_5\text{I(O}_2\text{CCH}_3\text{)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound can be produced using iodine, acetic acid, and benzene, with sodium perborate or potassium peroxydisulfate as oxidizing agents .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Diacetoxyiodobenzoate primarily undergoes oxidation reactions due to its hypervalent iodine center. It can also participate in substitution reactions where the acetoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracetic acid and sodium periodate.
Substitution: Reagents such as silver acetate or sodium acetate can be used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield iodosyl derivatives, while substitution reactions can produce various acetoxy-substituted compounds .
Applications De Recherche Scientifique
2-Diacetoxyiodobenzoate has a wide range of applications in scientific research:
Biology: Its oxidizing properties make it useful in the modification of biomolecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Diacetoxyiodobenzoate involves the transfer of oxygen atoms from the acetoxy groups to the substrate, facilitated by the hypervalent iodine center. This process typically involves
Propriétés
Numéro CAS |
67106-44-9 |
|---|---|
Formule moléculaire |
C11H8IO6- |
Poids moléculaire |
363.08 g/mol |
Nom IUPAC |
2,3-diacetyloxy-4-iodobenzoate |
InChI |
InChI=1S/C11H9IO6/c1-5(13)17-9-7(11(15)16)3-4-8(12)10(9)18-6(2)14/h3-4H,1-2H3,(H,15,16)/p-1 |
Clé InChI |
XCSQFGNRXAPLMO-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)OC1=C(C=CC(=C1OC(=O)C)I)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


